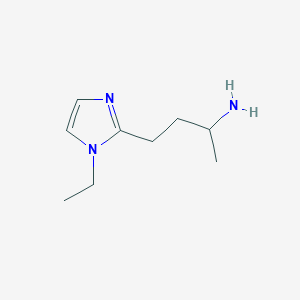

4-(1-Ethyl-1h-imidazol-2-yl)butan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

4-(1-ethylimidazol-2-yl)butan-2-amine |

InChI |

InChI=1S/C9H17N3/c1-3-12-7-6-11-9(12)5-4-8(2)10/h6-8H,3-5,10H2,1-2H3 |

InChI Key |

VFPMAPOVEQLYNY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1CCC(C)N |

Origin of Product |

United States |

Molecular Interactions and Target Engagement Studies of 4 1 Ethyl 1h Imidazol 2 Yl Butan 2 Amine Analogs

Receptor Binding Profiles of Imidazole-Amine Scaffolds

The interaction of imidazole-amine analogs with a variety of receptor systems has been a subject of intense research, revealing complex structure-activity relationships that govern their affinity and selectivity.

Histamine (B1213489) Receptor Subtype Affinity and Functional Activity (H1, H2, H3)

The imidazole (B134444) ring is a cornerstone of the endogenous ligand histamine, making the imidazole-amine scaffold a prime candidate for interaction with histamine receptors. Analogs of this scaffold have been shown to possess varying affinities for H1, H2, and H3 receptor subtypes. For instance, certain imidazole-containing ligands have been designed as dual-acting antagonists for H1 and H3 receptors, which could offer therapeutic benefits in allergic diseases without the sedative side effects associated with first-generation antihistamines. nih.gov The protonated amine functionality in these scaffolds is crucial for electrostatic interactions with key aspartate residues within the transmembrane domains of H1 and H3 receptors. nih.gov

Furthermore, many potent histamine H3 receptor ligands that contain an imidazole moiety also exhibit off-target affinity for the H4 receptor, a testament to the structural homology between these receptor subtypes. nih.gov The affinity of these compounds can be modulated by substitutions on the imidazole ring and alterations to the alkyl-amine side chain.

Histamine Receptor Binding Affinities of Imidazole-Amine Analogs

| Compound | H1 Receptor Ki (nM) | H2 Receptor Affinity | H3 Receptor Ki (nM) |

|---|---|---|---|

| Chlorphenamine Analog | 2 | - | Good Affinity |

| Dual H1/H3 Inhibitor | Low Nanomolar | - | Low Nanomolar |

| Guanidine-based H2 Ligand | - | High Affinity | High Affinity |

Adrenergic Receptor (Alpha-1A, Alpha-2) Interactions

Imidazole-amine derivatives, particularly 2-aminoimidazoline-based compounds, have a well-documented history of interacting with adrenergic receptors. These compounds can act as agonists or antagonists at α1 and α2 subtypes, depending on their structural features. For example, a series of 2-[(2-aminophenyl)imino]imidazolinium salts have been evaluated for their binding to α1- and α2-adrenergic receptors, with some derivatives showing high affinity for the α2-adrenoreceptors. researchgate.net Specifically, 2-[(2-amino-4,5-dichlorophenyl)imino]imidazolinium chloride demonstrated a Ki of 30 nM for α2-adrenoceptors. researchgate.net

The selectivity for α2 over α1 receptors is a key feature for some of these analogs, which can be modulated by substitutions on the aromatic ring attached to the imidazoline (B1206853) core. researchgate.net The development of potent and selective α1A adrenoceptor partial agonists has also been achieved with novel imidazole frameworks. mdpi.com

Adrenergic Receptor Binding Affinities of Imidazole-Amine Analogs

| Compound | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| 2-[(2-amino-4,5-dichlorophenyl)imino]imidazolinium chloride | α2-Adrenoceptor | 30 nM |

| Benzopyranic derivative 16 | α2-Adrenoceptor | 19 nM |

| Benzopyranic derivative 16 | α1-Adrenoceptor | 7570 nM |

| Benzopyranic derivative 22 | α2-Adrenoceptor | 95 nM |

| Benzopyranic derivative 22 | α1-Adrenoceptor | 5030 nM |

Dopamine (B1211576) Receptor (D2, D3) Subtype Selectivity

The development of selective ligands for dopamine D3 receptors over D2 receptors is a significant challenge due to the high homology between these subtypes. Imidazole-amine scaffolds have been investigated for their potential to achieve this selectivity. In a study of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives, the incorporation of an imidazole moiety did not significantly enhance D3 selectivity. However, one analog, 2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazole, exhibited a D3 receptor affinity of 21 nM with a 7-fold selectivity over D2 receptors. nih.gov

Other studies on different scaffolds have shown that subtle structural modifications can significantly impact D2/D3 selectivity. For instance, in a series of substituted-4-phenylpiperazine compounds, the presence of a hydroxyl group on the linking chain was found to improve D3 selectivity by reducing affinity for the D2 receptor. researchgate.net

Dopamine Receptor Binding Affinities of Imidazole-Amine Analogs

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity |

|---|---|---|---|

| 2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazole | 147 | 21 | 7-fold for D3 |

| Phenylpiperazine Analog 4 | 103 | 1.4 | ~74-fold for D3 |

| Phenylpiperazine Analog 5 | ~32 | 0.32 | ~100-fold for D3 |

Sigma Receptor (σ1, σ2) Binding Properties

Sigma receptors, which are classified into σ1 and σ2 subtypes, are intracellular proteins that have been implicated in a variety of neurological disorders. acs.org Imidazole-containing compounds have been shown to bind to these receptors with varying affinities and selectivities. In the same study of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives, several analogs were identified as selective σ1 receptor ligands. nih.gov The binding affinity of these compounds is influenced by the nature of the substituents on both the imidazole and the amine portions of the molecule.

Sigma Receptor Binding Affinities of Imidazole-Amine Analogs

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ2/σ1 Selectivity |

|---|---|---|---|

| Analog of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole | High Affinity | Lower Affinity | Selective for σ1 |

| SA4503 | 4.6 | 63.1 | 14-fold for σ1 |

| FE-SA4503 | 8.0 | 113.2 | 14-fold for σ1 |

Phosphodiesterase 9 (PDE9) Inhibition

Phosphodiesterase 9 (PDE9) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) and is considered a therapeutic target for cognitive disorders. While not a direct imidazole-amine, pyrazolopyrimidinone (B8486647) derivatives, which are structurally related through their heterocyclic nature, have been identified as potent PDE9 inhibitors. For example, compounds 17b and 17d in one study demonstrated IC50 values of 91 and 89 nM against PDE9, respectively. nih.gov The development of PDE9 inhibitors with diverse structural motifs is an active area of research.

PDE9 Inhibition by Related Heterocyclic Compounds

| Compound | PDE9 IC50 (nM) |

|---|---|

| (R)-BAY73-6691 | 22 |

| (S)-BAY73-6691 | 88 |

| Pyrazolopyrimidinone 17b | 91 |

| Pyrazolopyrimidinone 17d | 89 |

Enzymatic Modulation and Inhibition Mechanisms

Beyond receptor binding, imidazole-amine analogs can also modulate the activity of various enzymes. The imidazole moiety, present in the amino acid histidine, plays a critical role in the catalytic activity of many enzymes.

Imidazole-based compounds have been investigated as modulators of γ-secretase, an enzyme complex involved in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. These modulators can bind to the enzyme-substrate interface, leading to allosteric rearrangements that stabilize the enzyme-substrate interaction and shift the production towards shorter, less amyloidogenic Aβ peptides.

Additionally, certain imidazole derivatives have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase, an enzyme involved in inflammatory responses. One such derivative, a trifluoromethyl-substituted imidazole, exhibited a p38 MAP kinase inhibitory activity with an IC50 value of 403.57 ± 6.35 nM. researchgate.net

Enzymatic Modulation by Imidazole-Containing Compounds

| Compound | Enzyme Target | Activity (IC50) |

|---|---|---|

| Trifluoromethyl-imidazole derivative (AA6) | p38 MAP Kinase | 403.57 ± 6.35 nM |

| Aryl aminothiazole GSM | γ-Secretase | Modulator |

| Pyridazine GSM 2 | γ-Secretase (Aβ42 inhibition) | ≤ 10 nM |

| Pyridazine GSM 3 | γ-Secretase (Aβ42 inhibition) | ≤ 10 nM |

Vascular Adhesion Protein-1 (VAP-1) Inhibitory Activity

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is an enzyme involved in inflammatory processes and leukocyte trafficking. researchgate.net Its enzymatic function, which transforms primary amines into aldehydes while producing hydrogen peroxide and ammonia (B1221849), makes it a significant target for anti-inflammatory therapies. researchgate.net Inhibition of VAP-1's amine oxidase activity can prevent the recruitment of leukocytes to inflammation sites. researchgate.net

Research into novel 1H-imidazol-2-amine derivatives has identified potent inhibitors of VAP-1. nih.govsemopenalex.org In an effort to improve upon earlier compounds that showed strong activity in rats but weaker activity in humans, scientists evaluated guanidine (B92328) bioisosteres and identified 1H-benzimidazol-2-amine as a promising structural base. nih.govsemopenalex.org This led to the synthesis of highly potent VAP-1 inhibitors. nih.govsemopenalex.org For example, compound 37b, a thiazole (B1198619) derivative developed from this research, demonstrated significant inhibitory potency against both human and rat VAP-1. nih.govsemopenalex.org The differing affinity of inhibitors between species is thought to be related to the structural characteristics of the VAP-1 active site channel, which is larger and more hydrophobic in humans compared to rodents. researchgate.net

Table 1: VAP-1 Inhibitory Activity of Representative Imidazole Analog (Compound 37b)

| Compound | Target Species | IC50 (μM) | Source |

|---|---|---|---|

| 37b | Human | 0.019 | nih.gov, semopenalex.org |

p38α Mitogen-Activated Protein (MAP) Kinase Modulation

The p38α mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govnih.gov Consequently, inhibiting p38α MAP kinase is a promising strategy for treating inflammatory diseases. nih.govnih.gov

While many imidazole-based inhibitors are known to be competitive at the ATP binding site of the kinase, a distinct class of diaryl urea (B33335) inhibitors has been found to act via an allosteric mechanism. nih.govnih.gov These inhibitors bind to a novel allosteric site, which is formed only after the kinase undergoes a significant conformational change. nih.gov This change involves the highly conserved Asp-Phe-Gly (DFG) motif within the active site, shifting it to a state known as the "DFG-out" conformation. nih.gov By stabilizing this inactive conformation, the allosteric inhibitors prevent the binding of ATP, thereby blocking the kinase's activity. This unique mechanism is associated with slow binding kinetics, consistent with the need for an induced conformational change in the enzyme. nih.gov

Through chemical modifications designed to improve interactions in this allosteric pocket, researchers have developed inhibitors with exceptionally high affinity. nih.gov One such compound, BIRB 796, exhibits picomolar affinity for p38α MAP kinase and demonstrates low nanomolar inhibitory activity in cell-based assays. nih.gov

Table 2: Potency of an Allosteric p38α MAP Kinase Inhibitor

| Compound | Parameter | Value (nM) | Source |

|---|---|---|---|

| BIRB 796 | Kd | 0.1 |

Allosteric Modulation of Multidrug Efflux Pumps (e.g., AcrAB-TolC)

The AcrAB-TolC complex is a major multidrug efflux pump in Gram-negative bacteria, responsible for extruding a wide range of toxic compounds and antibiotics, thereby contributing to antibiotic resistance. The pump functions as a tripartite assembly spanning the inner and outer membranes of the bacteria. Its operation relies on a complex series of conformational changes, representing an allosteric transport mechanism.

While specific studies on the allosteric modulation of AcrAB-TolC by 4-(1-Ethyl-1h-imidazol-2-yl)butan-2-amine analogs are not detailed in the available literature, research on related compounds provides insight. Studies on analogs of alkaloids from the genus Agelas, which feature a 6-(aminomethyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine moiety—an isosteric substitute for an imidazole structure—have been conducted. These compounds were shown to increase the efficacy of antibiotics in bacterial strains that overproduce the AcrAB-TolC pump, indicating they may function as efflux pump inhibitors (EPIs). estranky.sk The highest EPI activity in real-time efflux assays was observed for a 5-fluorenemethylidene derivative of this series. estranky.sk

Cytochrome P450 Enzyme Interactions (Preclinical)

The Cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast number of drugs. nih.gov Interactions with these enzymes, either through inhibition or induction, are a primary source of drug-drug interactions. The imidazole moiety is a well-known structural feature in compounds that interact strongly with CYP enzymes. nih.gov

Preclinical studies in human hepatocytes and with cDNA-expressing microsomes have characterized the effects of various imidazole derivatives on CYP isoforms. nih.govresearchgate.net Many imidazole-containing antifungal agents are potent and selective inhibitors of specific P450 enzymes. nih.govresearchgate.net Ketoconazole, for instance, is a strong and selective inhibitor of CYP3A4, with a Ki value of less than 1 μM. nih.gov Other derivatives, such as clotrimazole (B1669251) and miconazole, also act as strong inhibitors of CYP3A-mediated activities. nih.gov Furthermore, clotrimazole has been identified as a potent inducer of CYP3A, similar to rifampicin. nih.gov A broader screening of five imidazole antifungals demonstrated that they could potently inhibit multiple P450s; clotrimazole, for example, strongly inhibited CYP2A6, 2B6, 2C9, 2C19, and 3A4. researchgate.net In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are also a common preclinical tool used to assess the potential for CYP interactions and other liabilities in new imidazole-based compounds. nih.gov

Table 3: Preclinical Inhibitory Effects of Various Imidazole Derivatives on Major CYP450 Isoforms

| Imidazole Compound | CYP1A2 | CYP2A6 | CYP2B6 | CYP2C9 | CYP2C19 | CYP2D6 | CYP2E1 | CYP3A4 | Source |

|---|---|---|---|---|---|---|---|---|---|

| Ketoconazole | - | - | - | - | - | - | - | +++ | nih.gov |

| Clotrimazole | - | +++ | +++ | +++ | +++ | - | - | +++ | researchgate.net |

| Miconazole | -- | +++ | +++ | +++ | +++ | ++ | -- | +++ | researchgate.net |

Key: +++ (Strong Inhibition), ++ (Moderate Inhibition), - (Minimal/No Inhibition), -- (Not specified)

Understanding Ligand-Target Binding Dynamics

The interaction between ligands and their biological targets is governed by precise molecular dynamics. For the classes of compounds discussed, distinct binding mechanisms have been elucidated.

In the case of Vascular Adhesion Protein-1 , the binding of imidazole-based inhibitors occurs within the enzyme's active site channel. The goal is to block the amine oxidase function, which involves a copper cofactor. The affinity of these inhibitors is sensitive to the specific topology and chemical environment of this channel, which explains the observed cross-species differences in potency. researchgate.net

For p38α MAP Kinase , a sophisticated allosteric binding dynamic is at play for certain diaryl urea inhibitors. nih.gov Rather than directly competing with ATP, these ligands bind to a remote pocket that is only accessible when the kinase adopts an inactive "DFG-out" conformation. The binding of the ligand stabilizes this state, preventing the kinase from returning to its active conformation and effectively shutting down its catalytic activity. nih.gov

The modulation of the AcrAB-TolC efflux pump by inhibitors involves the disruption of its finely tuned conformational cycle. The pump works like a peristaltic pump, and inhibitors are thought to bind in a way that prevents the necessary rotational movements and state changes within the AcrB component, thereby stalling the extrusion of substrates.

Finally, the interaction of imidazole derivatives with Cytochrome P450 enzymes is a classic example of mechanism-based inhibition. The binding dynamic typically involves the coordination of a non-bonding electron pair from one of the imidazole ring's nitrogen atoms to the ferric or ferrous iron atom of the heme group in the CYP active site. nih.gov This coordination bond is strong and effectively occupies the active site, preventing the binding and subsequent metabolism of other substrate molecules.

Structure Activity Relationship Sar and Rational Molecular Design Principles for 4 1 Ethyl 1h Imidazol 2 Yl Butan 2 Amine Derivatives

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 4-(1-Ethyl-1h-imidazol-2-yl)butan-2-amine derivatives is dictated by several key structural features. The imidazole (B134444) ring, a common pharmacophore in many biologically active compounds, often plays a critical role in receptor binding through hydrogen bonding and aromatic interactions. The ethylamino side chain provides a basic nitrogen center, which is typically protonated at physiological pH, allowing for ionic interactions with negatively charged residues in receptor binding pockets.

The relative orientation of the imidazole ring and the amine group, governed by the flexibility of the butyl chain, is a significant determinant of biological activity. Modifications to any part of this core structure—the imidazole ring, the N-substituent on the imidazole, the length and substitution of the amine chain, and the stereochemistry at the chiral center—can profoundly impact the compound's pharmacological profile.

Impact of Imidazole N-Substitution (e.g., Ethyl Group) on Pharmacological Profiles

The substitution on the nitrogen atom of the imidazole ring is a critical factor in modulating the pharmacological properties of these derivatives. The presence of an ethyl group at the N-1 position of the imidazole ring influences the molecule's lipophilicity, steric profile, and electronic properties.

Receptor Interaction: The size and orientation of the N-substituent can influence how the imidazole ring fits into a receptor's binding site. The ethyl group may engage in hydrophobic interactions with specific amino acid residues, thereby affecting affinity and selectivity. In some cases, larger or smaller N-substituents could either enhance or diminish binding affinity depending on the topology of the receptor pocket.

Metabolic Stability: N-alkylation of imidazoles can influence their metabolic stability by blocking potential sites of oxidation or conjugation.

| N-Substituent | Potential Impact on Pharmacological Profile |

| Hydrogen | More polar, may favor different receptor interactions. |

| Ethyl | Increases lipophilicity, may enhance membrane permeability and hydrophobic interactions. |

| Larger Alkyl Groups | Further increases lipophilicity, but may introduce steric hindrance. |

| Aryl Groups | Can introduce additional aromatic interactions and significantly alter the electronic properties. |

Role of Amine Chain Length and Substitution Patterns on Receptor Affinity and Selectivity

The butan-2-amine side chain is a crucial element for receptor interaction, and its length and substitution pattern are key to optimizing affinity and selectivity.

Chain Length: The four-carbon chain provides a specific spatial separation between the imidazole ring and the terminal amine group. This distance is often optimal for bridging specific interaction points within a receptor. Studies on related N-substituted imidazolines have shown that the length of the intermediate side chain significantly affects adrenergic activity. For instance, compounds with a two-methylene group spacer were found to be more selective for α2-adrenergic receptors, while a one-methylene group spacer favored α1-adrenergic receptors.

Amine Substitution: The primary amine in the parent compound is a key site for ionic bonding. Methylation or ethylation of the amine can alter its basicity and steric bulk, which in turn can fine-tune receptor affinity and selectivity.

Substitution on the Butyl Chain: Introducing substituents on the butyl chain can conformationally constrain the molecule, which may lock it into a more active conformation for a specific receptor subtype, thus increasing selectivity.

| Chain Modification | Effect on Receptor Interaction |

| Shorter Chain (e.g., Propyl) | Alters the distance between key binding moieties, potentially reducing affinity or altering selectivity. |

| Longer Chain (e.g., Pentyl) | May provide too much flexibility or position the amine group outside the optimal binding region. |

| Methyl group on the amine | Increases steric bulk and may alter basicity, potentially leading to changes in affinity. |

| Hydroxyl group on the chain | Increases polarity and can introduce a new hydrogen bonding site. |

Stereochemical Influences on Molecular Recognition and Functional Activity

The presence of a chiral center at the 2-position of the butane (B89635) chain means that this compound exists as a pair of enantiomers (R and S). It is well-established that stereochemistry plays a pivotal role in the biological activity of chiral compounds. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, can lead to significant differences in their pharmacological and pharmacokinetic profiles.

For many biologically active amines, one enantiomer exhibits significantly higher affinity for the target receptor than the other. This is because the three-dimensional arrangement of substituents around the chiral center of the more active enantiomer provides a better complementary fit to the chiral binding site of the receptor. This optimal fit maximizes the favorable intermolecular interactions (e.g., ionic bonds, hydrogen bonds, hydrophobic interactions) required for high-affinity binding and subsequent biological response.

Design Strategies for Modulating Metabolic Stability and Pharmacokinetic Properties

Optimizing the metabolic stability and pharmacokinetic properties of drug candidates is a critical aspect of the drug design process. For derivatives of this compound, several strategies can be employed:

Blocking Metabolic Hotspots: Identifying and modifying metabolically labile sites is a common strategy. For instance, if the terminal amine is susceptible to monoamine oxidase (MAO) activity, introducing a methyl group on the alpha-carbon can sterically hinder the enzyme's access.

Modifying Lipophilicity: As mentioned, the N-ethyl group influences lipophilicity. Fine-tuning this property by introducing polar or nonpolar substituents at other positions can help achieve an optimal balance between absorption, distribution, metabolism, and excretion (ADME).

Introducing Fluorine: The strategic incorporation of fluorine atoms can block sites of metabolic oxidation and increase the compound's metabolic stability.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve pharmacokinetic properties without compromising biological activity. For example, if an ester group were present in a derivative, it could be replaced with a more stable amide or urethane (B1682113) to prevent rapid hydrolysis.

Preclinical Investigations of Biological Effects of 4 1 Ethyl 1h Imidazol 2 Yl Butan 2 Amine Analogs

In Vitro Cellular and Biochemical Assay Systems

In vitro assays serve as the initial step in screening and characterizing the biological effects of new compounds. These systems, which utilize isolated cells and biochemical components, offer a controlled environment to dissect specific molecular interactions and cellular responses, forming the foundation for more complex in vivo studies.

Cell-based functional assays are powerful tools for assessing how a compound modulates specific cellular pathways. Among these, reporter gene assays are particularly versatile and widely used in high-throughput screening programs. nih.gov These assays genetically modify a cell line to express a reporter gene, such as luciferase or aequorin, under the control of a specific promoter region. nih.gov The promoter is chosen so that it is activated by a particular biochemical pathway of interest. nih.gov

When the pathway is activated, the promoter drives the expression of the reporter gene, leading to a measurable signal (e.g., light emission). Researchers can then introduce a compound, such as an analog of 4-(1-Ethyl-1h-imidazol-2-yl)butan-2-amine, to the cells and measure the change in the reporter signal. This allows for the quantification of the compound's ability to either stimulate or inhibit the target pathway. nih.gov This methodology is highly adaptable for various targets, including G protein-coupled receptors, and can be tailored for sensitivity and compatibility with other assays. nih.gov

For a compound to exert a biological effect, it must often first enter the target cell. Therefore, assessing cellular uptake and retention is a critical step in preclinical investigation. nih.gov Various techniques are employed to quantify the extent and mechanism of a compound's internalization. A common method involves treating cultured cell lines, such as HeLa or A549 cells, with the compound and measuring its intracellular concentration over time. mdpi.complos.org

To facilitate detection, compounds may be labeled with a fluorescent tag. Flow cytometry can then be used to measure the fluorescence intensity within thousands of individual cells, providing a quantitative measure of uptake. mdpi.com Studies are often conducted at different temperatures; uptake at 37°C represents all cellular processes, including energy-dependent endocytosis, while uptake at 4°C largely reflects direct membrane translocation, as most endocytic mechanisms are inhibited at this temperature. mdpi.com Furthermore, pharmacological inhibitors of specific uptake pathways (e.g., chlorpromazine (B137089) to inhibit clathrin-mediated endocytosis) can be used to elucidate the precise mechanisms by which a compound enters the cell. plos.org These studies help determine if a compound can reach its intracellular target and how long it is retained within the cell.

The rise of antimicrobial resistance necessitates the development of new therapeutic strategies, including the use of adjuvants—compounds that enhance the efficacy of existing antibiotics. Analogs of this compound can be evaluated for such properties. In this context, an adjuvant may not have direct antimicrobial activity itself but could, for example, inhibit a bacterial resistance mechanism, thereby re-sensitizing the microbe to a conventional antibiotic.

In vitro evaluation of these properties typically involves microbiological assays. The Minimum Inhibitory Concentration (MIC) of an antibiotic is determined against a resistant bacterial or fungal strain, both in the presence and absence of the potential adjuvant compound. researchgate.net A significant reduction in the MIC of the antibiotic when combined with the test compound indicates a synergistic effect and suggests adjuvant potential. Studies on related imidazole (B134444) analogs, such as thiazol-2-amines, have demonstrated their potential as antimicrobial agents, showing inhibitory activity against pathogenic strains of E. coli and P. aeruginosa. researchgate.net This indicates that the imidazole scaffold is a promising starting point for developing molecules with antimicrobial or adjuvant activities.

A primary goal of preclinical studies is to identify and characterize the specific molecular target of a compound, such as a receptor or an enzyme. For analogs of this compound, research has focused on their potential as enzyme inhibitors. Specifically, novel 1H-imidazol-2-amine derivatives have been synthesized and evaluated as potent inhibitors of Vascular Adhesion Protein-1 (VAP-1). nih.govsemopenalex.org

VAP-1 is an enzyme implicated in inflammatory processes and is a therapeutic target for conditions like diabetic macular edema. nih.gov The inhibitory activity of these compounds is quantified by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. In one study, a highly potent VAP-1 inhibitor based on this chemical structure was identified, demonstrating significant activity against both human and rat forms of the enzyme. nih.govsemopenalex.org The inhibitory potency of such compounds is a key determinant of their therapeutic potential.

Table 1: In Vitro VAP-1 Inhibitory Activity of a Lead 1H-imidazol-2-amine Analog (Compound 37b)

| Target Species | IC50 (μM) |

|---|---|

| Human | 0.019 nih.govsemopenalex.org |

In Vivo Mechanistic Studies in Preclinical Animal Models

Following promising in vitro results, compounds are advanced to in vivo studies using preclinical animal models. These models are essential for understanding a compound's pharmacological effects, pharmacokinetics, and mechanism of action within a complex biological system, providing a bridge between cellular assays and potential human applications. ijpras.comnih.gov

To assess therapeutic potential, analogs are tested in animal models that mimic human diseases. Building on the in vitro findings of VAP-1 inhibition, 1H-imidazol-2-amine derivatives have been evaluated in a preclinical model of diabetic macular edema (DME). nih.govsemopenalex.org DME is a significant cause of vision loss in individuals with diabetes and is characterized by fluid leakage from blood vessels in the macula. nih.gov

A common model for this condition involves inducing diabetes in rats using streptozotocin. nih.gov These diabetic rats subsequently develop increased ocular vascular permeability, a key feature of DME. In these studies, the lead VAP-1 inhibitor from the 1H-imidazol-2-amine series was administered orally to the diabetic rats. The results showed that the compound markedly inhibited the leakage in the ocular blood vessels, demonstrating clear pharmacological activity in a relevant disease model. nih.govsemopenalex.org These findings validate the in vitro enzyme inhibition data and suggest that this class of compounds holds promise as a potential oral treatment for DME. nih.gov

Table 2: In Vivo Pharmacological Activity of a Lead 1H-imidazol-2-amine Analog in a DME Model

| Animal Model | Compound | Measured Effect | Outcome |

|---|

Neuropharmacological Evaluation in Central Nervous System Models

The neuropharmacological assessment of novel compounds is crucial to understanding their potential therapeutic applications for central nervous system (CNS) disorders. For analogs of this compound, this would involve a battery of in vitro and in vivo tests to determine their mechanism of action and effects on behavior.

In Vitro Receptor Binding and Functional Assays: Initial screening would likely involve radioligand binding assays to determine the affinity of the compounds for various CNS receptors. Given the structural similarities of some imidazole compounds to known pharmacophores, these assays would likely target receptors such as:

Histamine (B1213489) receptors (e.g., H3)

Adrenergic receptors (e.g., α1A, α2)

Dopamine (B1211576) and serotonin (B10506) receptors

Imidazoline (B1206853) receptors (I1 and I2)

NMDA receptors

Functional assays would follow to determine whether the compounds act as agonists, antagonists, or modulators at these receptors. For instance, studies on other imidazole derivatives have identified potent and selective antagonists for the NR1/2B subtype of the NMDA receptor.

In Vivo Behavioral Models: Following in vitro characterization, promising candidates would be evaluated in animal models to assess their effects on CNS-related behaviors. These models could include:

Locomotor Activity: To assess for sedative or stimulant effects.

Elevated Plus Maze and Light-Dark Box: To evaluate anxiolytic or anxiogenic properties.

Forced Swim Test and Tail Suspension Test: To screen for potential antidepressant activity.

Rotarod Test: To assess motor coordination and potential neurological deficits.

Prepulse Inhibition of Startle: To evaluate sensorimotor gating, which is relevant to schizophrenia.

Cognitive Models: Such as the Morris water maze or novel object recognition test to assess effects on learning and memory.

For example, a study on a series of CNS-penetrant indane 2-imidazoles identified them as potent partial agonists of the alpha(1A)-adrenergic receptor with efficacy in in vivo models.

A hypothetical data table for the neuropharmacological evaluation of a series of 4-(1-Alkyl-1h-imidazol-2-yl)butan-2-amine analogs might look like this:

| Compound | Alkyl Group | H3 Receptor Ki (nM) | α2-Adrenergic Receptor Ki (nM) | Locomotor Activity (counts/hr) | Time in Open Arms (EPM, %) |

| Analog A | Methyl | 15.2 | 120.5 | 850 | 45 |

| Analog B | Ethyl | 8.7 | 98.3 | 720 | 52 |

| Analog C | Propyl | 22.5 | 250.1 | 1100 | 30 |

| Analog D | Isopropyl | 12.1 | 155.6 | 650 | 48 |

This is a representative table and does not reflect actual experimental data.

Assessment of Tissue Distribution and Receptor Occupancy using Advanced Imaging Techniques (e.g., SPECT, PET)

Advanced imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are invaluable for non-invasively studying the in vivo behavior of drug candidates.

Radiolabeling: To be visualized by SPECT or PET, an analog of this compound would need to be radiolabeled with a suitable isotope, such as Technetium-99m (99mTc) for SPECT or Carbon-11 (11C) or Fluorine-18 (18F) for PET. The choice of isotope and labeling position is critical to ensure that the radiotracer retains the pharmacological properties of the parent compound.

Tissue Distribution Studies: Initial studies would involve administering the radiolabeled compound to animals (e.g., rodents or non-human primates) and imaging them at various time points. This would reveal the compound's distribution throughout the body, with a particular focus on brain penetration. An ideal CNS drug candidate would show high uptake in the brain and lower uptake in peripheral organs to minimize potential side effects. The distribution within the brain would also be analyzed to see if the compound accumulates in regions known to be rich in the target receptor.

Receptor Occupancy Studies: Receptor occupancy studies are performed to demonstrate that the drug engages with its intended target in the living brain. This is typically done by conducting a baseline scan with the radiotracer alone, followed by administration of a non-radiolabeled version of the drug at increasing doses, and then repeating the radiotracer scan. A dose-dependent decrease in the radiotracer signal in specific brain regions would indicate that the unlabeled drug is competing for and binding to the target receptors. This information is crucial for selecting appropriate doses for further clinical studies.

A hypothetical data table summarizing PET imaging results could be:

| Compound | Radiotracer | Brain Uptake (SUV) | Target Region:Cerebellum Ratio | Receptor Occupancy at 1 mg/kg (%) |

| Analog B | [11C]Analog B | 3.5 | 2.8 | 65 |

| Analog D | [11C]Analog D | 2.8 | 2.1 | 50 |

SUV: Standardized Uptake Value. This is a representative table and does not reflect actual experimental data.

Preclinical Pharmacokinetic Properties (Absorption, Distribution, Metabolism, Excretion)

Understanding the pharmacokinetic profile of a drug candidate is essential to predict its behavior in humans. These studies, often referred to as ADME studies, are a cornerstone of preclinical development.

Absorption: Following oral administration to animal models, blood samples would be collected at multiple time points to determine the rate and extent of absorption. Key parameters measured include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), which reflects the total drug exposure. Bioavailability, the fraction of the administered dose that reaches systemic circulation, would also be calculated.

Distribution: As discussed in the imaging section, the distribution of the compound throughout the body is a critical parameter. In addition to imaging, tissue homogenates can be analyzed to quantify the concentration of the drug in various organs, including the brain. Plasma protein binding is also assessed, as only the unbound fraction of a drug is typically free to interact with its target.

Metabolism: In vitro studies using liver microsomes from different species (including human) are conducted to identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved. This helps to predict potential drug-drug interactions. The metabolic stability of the compound is also determined. For instance, metabolic studies of some 2-aryl-4-benzoyl-imidazole analogs revealed that N-demethylation was a major metabolic pathway.

Excretion: Urine and feces are collected from animals after drug administration to determine the primary routes of excretion of the parent drug and its metabolites.

A summary of preclinical pharmacokinetic properties for a hypothetical analog could be presented as follows:

| Parameter | Value |

| Absorption | |

| Oral Bioavailability (%) | 45 |

| Cmax (ng/mL) | 250 |

| Tmax (h) | 1.5 |

| Distribution | |

| Brain-to-Plasma Ratio | 2.5 |

| Plasma Protein Binding (%) | 85 |

| Metabolism | |

| In vitro half-life (human liver microsomes, min) | 35 |

| Major Metabolites | N-dealkylation, Hydroxylation |

| Excretion | |

| % of dose in Urine (24h) | 60 |

| % of dose in Feces (24h) | 30 |

This is a representative table and does not reflect actual experimental data.

Computational Chemistry and Theoretical Modeling of 4 1 Ethyl 1h Imidazol 2 Yl Butan 2 Amine

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govimpactfactor.org This method is widely used to predict the binding mode and affinity of a ligand to a protein's active site. For imidazole (B134444) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and understanding the key interactions that drive binding. nih.govresearchgate.netnih.gov

In typical docking simulations involving imidazole-containing ligands, the imidazole ring often participates in crucial interactions such as hydrogen bonding (via the nitrogen atoms), pi-pi stacking with aromatic residues (like phenylalanine, tyrosine, or tryptophan), and metal coordination if a metalloenzyme is the target. The ethyl and butan-2-amine substituents of 4-(1-Ethyl-1h-imidazol-2-yl)butan-2-amine would also be expected to form hydrophobic and hydrogen bonding interactions, respectively, within a protein's binding pocket.

A hypothetical summary of docking results for a generic imidazole derivative against a kinase target is presented in Table 1.

Table 1: Representative Molecular Docking Results for an Imidazole Derivative This table is a representative example based on typical findings for imidazole derivatives and does not represent actual data for this compound.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase A | -8.5 | LYS76, GLU91, LEU132 | Hydrogen Bond, Hydrophobic |

| Kinase B | -7.9 | PHE182, ASP184 | Pi-Pi Stacking, Hydrogen Bond |

| Protease C | -9.2 | HIS41, CYS145 | Hydrogen Bond, Covalent |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system, including conformational changes and stability. nih.gov By simulating the motions of atoms and molecules over time, MD can be used to assess the stability of a ligand within a protein's binding site and to explore its conformational landscape.

For a flexible molecule like this compound, MD simulations can reveal the preferred conformations of the ethyl and butanamine side chains. When bound to a target protein, MD simulations can also elucidate the stability of the ligand-protein complex, the persistence of key intermolecular interactions (like hydrogen bonds), and the role of solvent molecules. tandfonline.comresearchgate.net Studies on similar imidazole derivatives have used MD simulations to confirm the stability of docking poses and to understand the dynamic nature of the binding interactions. researchgate.netresearchgate.net

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex This table presents a general set of parameters and does not correspond to a specific simulation of this compound.

| Parameter | Value/Setting |

|---|---|

| Simulation Software | GROMACS, AMBER |

| Force Field | OPLS-AA, CHARMM36 |

| Water Model | TIP3P |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-Isobaric) |

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO, MEP) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. tandfonline.comirjweb.comorientjchem.orgresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net These calculations can provide insights into molecular geometry, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap is a key parameter that provides information about the chemical reactivity and kinetic stability of a molecule. researchgate.netirjweb.comorientjchem.org A small HOMO-LUMO gap suggests high chemical reactivity, while a large gap indicates high stability. irjweb.commdpi.com For imidazole derivatives, DFT calculations have been used to determine these properties and correlate them with biological activity. irjweb.comorientjchem.orgmdpi.com

The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is useful for identifying the regions that are most likely to be involved in electrophilic and nucleophilic interactions. tandfonline.comirjweb.comorientjchem.org In imidazole derivatives, the nitrogen atoms of the imidazole ring are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. irjweb.comorientjchem.org

Table 3: Representative HOMO-LUMO Energies and Gaps for Imidazole Derivatives Calculated by DFT This table contains example data from various imidazole derivatives to illustrate typical values and does not represent specific calculations for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Imidazole | -6.29 | -1.81 | 4.48 |

| N-methylimidazole | -6.15 | -1.75 | 4.40 |

| 2-phenylimidazole | -5.98 | -2.05 | 3.93 |

In Silico Prediction of Biological Activity Spectra (PASS) and Target Identification

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a compound based on its chemical structure. researchgate.netsemanticscholar.org The output of a PASS prediction is a list of potential biological activities with estimated probabilities of being active (Pa) and inactive (Pi). semanticscholar.org

For a novel compound like this compound, PASS can provide initial hypotheses about its potential therapeutic applications. Given the wide range of biological activities associated with the imidazole scaffold, a PASS prediction for this compound would likely suggest activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer, among others. isca.menih.govsemanticscholar.org

Table 4: Hypothetical PASS Prediction Results for this compound This table is a hypothetical representation of potential PASS predictions based on the known activities of imidazole derivatives.

| Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Antibacterial | 0.65 | 0.02 |

| Antifungal | 0.58 | 0.04 |

| Anti-inflammatory | 0.45 | 0.08 |

| Kinase Inhibitor | 0.52 | 0.06 |

Ligand-Based and Structure-Based Drug Design Approaches for Optimization

Ligand-based and structure-based drug design are two key strategies used to optimize lead compounds into potent and selective drug candidates. researchgate.netnih.govmdpi.comresearchgate.net

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to be active against the target to derive a pharmacophore model. researchgate.net This model defines the essential structural features required for biological activity. For imidazole derivatives, ligand-based approaches have been used to design new compounds with enhanced potency by modifying the substituents on the imidazole ring to better match the pharmacophore requirements. researchgate.net

Structure-based drug design is utilized when the 3D structure of the target protein is available. researchgate.netmdpi.com This method involves the design of ligands that can fit into the target's binding site with high affinity and specificity. Molecular docking, as discussed earlier, is a primary tool in structure-based design. By analyzing the docked pose of an imidazole derivative, medicinal chemists can identify opportunities to introduce new functional groups that can form additional favorable interactions with the protein, thereby improving its binding affinity and selectivity. acs.orgmdpi.commdpi.com

Both approaches have been successfully applied to the optimization of various imidazole-based compounds, leading to the development of potent inhibitors for a range of therapeutic targets. nih.govnih.govacs.orgmdpi.com

Analytical and Characterization Methodologies in Research on 4 1 Ethyl 1h Imidazol 2 Yl Butan 2 Amine

Spectroscopic Techniques for Structural Elucidation (NMR, MS, IR, UV)

There is no available data in peer-reviewed journals or spectral databases regarding the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), or Ultraviolet (UV) spectroscopy of 4-(1-Ethyl-1h-imidazol-2-yl)butan-2-amine. The structural elucidation of a novel compound like this would typically involve a combination of these methods.

For a hypothetical analysis, one would expect:

¹H and ¹³C NMR to reveal the specific proton and carbon environments, including the ethyl group on the imidazole (B134444) ring, the butyl chain, and the distinct signals for the chiral center at the second position of the butane (B89635) chain.

Mass Spectrometry to determine the compound's exact molecular weight and fragmentation pattern, confirming its elemental composition.

IR Spectroscopy to identify characteristic functional groups, such as the N-H vibrations of the amine and the C=N and C-N stretching of the imidazole ring.

UV Spectroscopy to determine the wavelengths of maximum absorbance related to the electronic transitions within the imidazole chromophore.

Without experimental data, any further discussion would be purely speculative and would not meet the requirement for scientifically accurate research findings.

Chromatographic Methods for Purity Assessment and Radiochemical Purity (HPLC)

Similarly, no published High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound are available. The development of an HPLC method would be a crucial step in its synthesis and purification, allowing for the separation of the target compound from starting materials, byproducts, and any potential isomers. Furthermore, no studies detailing its radiolabeling and subsequent radiochemical purity assessment have been reported.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of its atoms in the solid state is not available.

Future Directions and Research Perspectives for 4 1 Ethyl 1h Imidazol 2 Yl Butan 2 Amine

Design and Synthesis of Advanced Analogs with Tailored Biological Profiles

The development of advanced analogs of 4-(1-Ethyl-1h-imidazol-2-yl)butan-2-amine will be a cornerstone of future research, aiming to refine its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be pivotal in guiding the rational design of these new chemical entities. jopir.inmdpi.com

Key synthetic strategies will likely involve:

Modification of the Imidazole (B134444) Core: Exploration of bioisosteric replacements for the imidazole ring could yield analogs with improved metabolic stability or altered receptor interaction profiles. jopir.in For instance, substituting the imidazole with a triazole or other five-membered heterocycles may modulate the compound's electronic properties and hydrogen bonding capacity. nih.gov

Alteration of the Ethyl Group: The N-1 ethyl group on the imidazole ring can be varied to probe its influence on receptor affinity and selectivity. Introducing bulkier or more polar substituents could fine-tune the compound's interaction with specific biological targets.

Manipulation of the Butan-2-amine Side Chain: The length, rigidity, and substitution pattern of the aliphatic side chain are critical determinants of pharmacological activity, particularly for histamine (B1213489) H3 receptor antagonists. nih.govresearchgate.net Synthesizing analogs with modifications to this chain, such as the introduction of cyclic constraints or additional functional groups, could lead to compounds with enhanced potency and selectivity. researchgate.net

A pharmacophore model, developed based on the existing structure and its presumed targets, will be instrumental in guiding these synthetic efforts. nih.gov Such a model would delineate the key structural features required for optimal biological activity, including hydrogen bond donors and acceptors, hydrophobic regions, and the spatial arrangement of these elements. nih.gov

Exploration of Novel Therapeutic Applications Beyond Established Histamine or VAP-1 Pathways

While the structure of this compound suggests an affinity for histamine receptors and VAP-1, future research should not be confined to these targets. The imidazole scaffold is a versatile pharmacophore present in a wide array of biologically active molecules, and this compound may exhibit unexpected activities in other biological systems. chemijournal.com

Potential avenues for exploration include:

Neurological Disorders: Given the prevalence of histamine receptors in the central nervous system, analogs of this compound could be investigated for their potential in treating neurodegenerative diseases or psychiatric disorders. mdpi.com

Inflammatory and Autoimmune Diseases: The immunomodulatory roles of both histamine and VAP-1 suggest that this compound or its derivatives could be valuable in the treatment of conditions such as rheumatoid arthritis or inflammatory bowel disease.

Oncology: Certain imidazole-based compounds have demonstrated anticancer properties. chemijournal.com Screening this compound and its analogs against various cancer cell lines could uncover novel therapeutic opportunities.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics data will be indispensable. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and systemic responses to the compound. mdpi.com

Key applications of multi-omics in this context include:

Target Identification and Validation: By analyzing changes in gene expression, protein levels, and metabolite profiles in response to the compound, researchers can identify its primary molecular targets and downstream signaling pathways. mdpi.comembopress.org

Biomarker Discovery: Multi-omics data can help in the identification of biomarkers that predict a patient's response to the drug, paving the way for personalized medicine approaches.

Toxicology Studies: A multi-omics approach can provide early insights into potential off-target effects and mechanisms of toxicity, aiding in the development of safer drug candidates.

Development as a Chemical Probe for Unexplored Biological Systems

Should this compound or one of its analogs exhibit high potency and selectivity for a particular biological target, it could be developed into a chemical probe. Chemical probes are small molecules that are used to study the function of proteins and other biomolecules in their native cellular environment.

The development of this compound as a chemical probe would involve:

Demonstration of High Selectivity: Rigorous testing against a broad panel of receptors and enzymes would be necessary to confirm its specificity for the intended target.

Characterization of Mechanism of Action: Detailed biochemical and cellular assays would be required to elucidate how the compound modulates the activity of its target.

Synthesis of a Tagged Analog: For certain applications, such as target identification or visualization, a version of the compound with a fluorescent or affinity tag would need to be synthesized.

Strategies for Overcoming Metabolic Liabilities and Enhancing Pharmacological Efficacy

A critical aspect of the development of any new drug candidate is the optimization of its pharmacokinetic properties, including its metabolic stability. Imidazole-containing compounds can be susceptible to metabolism by cytochrome P450 enzymes. hyphadiscovery.comscilit.com

Strategies to enhance the metabolic stability and pharmacological efficacy of this compound may include:

Blocking Sites of Metabolism: The introduction of blocking groups, such as fluorine atoms, at positions on the molecule that are susceptible to metabolic attack can significantly increase its half-life.

Prodrug Approaches: The synthesis of a prodrug, which is an inactive precursor that is converted to the active drug in the body, can be used to improve oral bioavailability and tissue targeting.

Formulation Strategies: The development of advanced drug delivery systems, such as nanoparticles or liposomes, can protect the compound from premature metabolism and enhance its delivery to the site of action.

By systematically addressing these future directions, the scientific community can work towards unlocking the full therapeutic potential of this compound and its future generations of analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as 1,4-diaminobutane derivatives with glyoxal or its analogs in the presence of acid catalysts. For example, introducing the ethyl group via alkylation of the imidazole nitrogen under basic conditions (e.g., NaH in DMF) prior to cyclization can enhance regioselectivity. Reaction optimization includes controlling temperature (80–120°C) and using solvents like ethanol or acetonitrile to minimize side products. Purification via column chromatography or recrystallization improves purity .

Q. How is the structural identity of this compound confirmed using spectroscopic and crystallographic methods?

- Methodological Answer : Structural confirmation combines -/-NMR to verify proton environments and carbon frameworks (e.g., imidazole ring protons at δ 7.0–7.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula. For crystallographic analysis, single-crystal X-ray diffraction using SHELXL (via SHELX suite) resolves 3D geometry, including ethyl group orientation and hydrogen-bonding patterns. Crystallization in polar solvents (e.g., methanol/water mixtures) often yields suitable crystals .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, ligand concentrations). Standardizing protocols (e.g., using HEK-293 cells for receptor binding assays) and validating via orthogonal methods (e.g., radioligand displacement vs. functional cAMP assays) improves reproducibility. Comparative studies with structural analogs (e.g., ethyl vs. methyl substitutions) clarify substituent-specific effects .

Q. How does the ethyl substitution on the imidazole ring influence pharmacokinetic properties and target binding affinity?

- Methodological Answer : The ethyl group enhances lipophilicity, which can be quantified via logP measurements (e.g., shake-flask method). Molecular docking (e.g., AutoDock Vina) predicts improved hydrophobic interactions with histamine receptors (e.g., H1/H4). In vitro permeability assays (Caco-2 monolayers) assess absorption, while metabolic stability is tested using liver microsomes. Comparative SAR studies show ethyl groups reduce metabolic clearance compared to bulkier substituents .

Q. What computational approaches predict interaction mechanisms between this compound and histamine receptors?

- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations model electronic interactions at binding sites (e.g., His450 in H1 receptor). Quantitative structure-activity relationship (QSAR) models, trained on analogs’ IC data, identify critical descriptors (e.g., polar surface area, H-bond donor count). Free-energy perturbation (FEP) calculations quantify binding energy differences between enantiomers or substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.